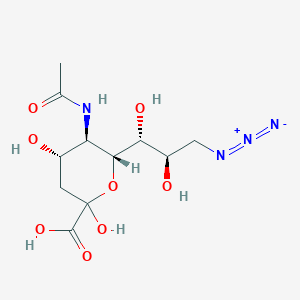

9-Azido-9-deoxy-N-acetylneuraminic acid

Descripción

9-Azido-9-deoxy-N-acetylneuraminic acid (Neu5Ac9N3) is a synthetic derivative of N-acetylneuraminic acid (Neu5Ac), a naturally occurring sialic acid critical to biological processes such as cell-cell communication and pathogen recognition . In Neu5Ac9N3, the hydroxyl (-OH) group at the C9 position of Neu5Ac is replaced with an azido (-N3) group. This modification confers unique chemical reactivity, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling applications in bioconjugation and glycobiology .

Propiedades

Fórmula molecular |

C11H18N4O8 |

|---|---|

Peso molecular |

334.28 g/mol |

Nombre IUPAC |

(4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C11H18N4O8/c1-4(16)14-7-5(17)2-11(22,10(20)21)23-9(7)8(19)6(18)3-13-15-12/h5-9,17-19,22H,2-3H2,1H3,(H,14,16)(H,20,21)/t5-,6+,7+,8+,9+,11?/m0/s1 |

Clave InChI |

ZQEYNHOXMPPCHQ-LUWBGTNYSA-N |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CN=[N+]=[N-])O)O)(C(=O)O)O)O |

SMILES canónico |

CC(=O)NC1C(CC(OC1C(C(CN=[N+]=[N-])O)O)(C(=O)O)O)O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Metabolic Glycan Labeling

One of the primary applications of 9-Azido-9-deoxy-N-acetylneuraminic acid is in metabolic glycan labeling. This process involves using the compound as a sialic acid substitute to label glycans on proteins, facilitating the study of glycan-protein interactions.

Case Study: Labeling Bacterial Glycans

A study demonstrated the use of 9-Azido-9-deoxy-N-acetylneuraminic acid in labeling sialic acid-presenting bacteria from human fecal microbiome samples. The researchers cultivated fecal samples in the presence of the compound and analyzed the incorporation through flow cytometry. They found that over 60% of bacterial cells could incorporate the azide-containing probe, indicating its effectiveness in selectively labeling sialic acid-presenting bacteria .

Table 1: Summary of Bacterial Labeling Results

| Sample ID | Percentage of Labeled Cells | Fluorescence Intensity |

|---|---|---|

| H1 | 45% | Moderate |

| H2 | 60% | High |

| H3 | 30% | Low |

Identification of Bacteria

The compound has also been utilized in identifying specific bacterial strains based on their ability to incorporate sialic acids. This application is particularly useful in microbiome studies where understanding bacterial composition is crucial.

Case Study: Isolation of New Bacterial Strains

In another study, researchers successfully isolated a new strain of Escherichia from fecal samples using 9-Azido-9-deoxy-N-acetylneuraminic acid as a metabolic probe. The strain was identified through fluorescence-activated cell sorting (FACS) and whole-genome sequencing after labeling with the compound .

Inhibition of Sialidases

Another significant application of 9-Azido-9-deoxy-N-acetylneuraminic acid is its role as an inhibitor of bacterial sialidases. This property is particularly relevant in developing therapeutic agents against pathogenic bacteria.

Case Study: Inhibition Studies

Research has shown that derivatives like 9-Azido-9-deoxy-2,3-difluorosialic acid exhibit strong inhibitory effects against sialidases from pathogens such as Clostridium perfringens and Vibrio cholerae. These findings suggest that compounds based on 9-Azido-9-deoxy-N-acetylneuraminic acid can be effective in controlling bacterial infections by targeting their enzymatic functions .

Visualization Techniques

The azide group in 9-Azido-9-deoxy-N-acetylneuraminic acid allows for click chemistry applications, which can be used to visualize labeled components within biological systems.

Case Study: Fluorescence Microscopy

In studies involving fluorescence microscopy, researchers have visualized where 9-Azido-9-deoxy-N-acetylneuraminic acid is incorporated within bacterial cells. This visualization helps understand how bacteria present environmental sialic acids on their surfaces, contributing to our knowledge of microbial interactions and pathogenicity .

Análisis De Reacciones Químicas

Reduction and Derivatization

The C9 azide group in Neu5Ac9N3 serves as a versatile handle for further functionalization:

Reduction to 9-Amino-Neu5Ac

-

Catalytic Hydrogenation :

Neu5Ac9N3 is reduced to 9-amino-Neu5Ac using H2 gas and palladium oxide (PdO) in acidic methanol (pH 1–2).

Acylation Reactions

-

NHS Ester Coupling :

9-Amino-Neu5Ac reacts with N-hydroxysuccinimide (NHS) esters (e.g., 4-azidobenzoic acid NHS ester) at pH 8–9 to form stable amides.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Neu5Ac9N3 reacts with dibenzocyclooctyne (DBCO)-biotin (DBCO-BTN) without copper catalysts (Fig. 1) .

-

Labeling Efficiency :

| Application | Probe | Efficiency (%) | Reference |

|---|---|---|---|

| Bacterial labeling | DBCO-BTN | 60–80 | |

| Viral affinity probes | CMP-Neu5Ac9N3 | IC50: 0.1–1 mM |

Enzymatic Stability and Inhibitory Effects

Neu5Ac9N3 derivatives exhibit resistance to enzymatic degradation and inhibitory activity:

Sialidase Resistance

-

3F/9N3 Derivatives : 2,3-Difluoro-9-azido-Neu5Ac (2e3eDFNeu5Ac9N3) shows >99% inhibition against C. perfringens sialidase (IC50: <0.1 mM) .

-

Mechanism : The C9 azide and C2/C3 fluorination impede substrate binding .

| Sialidase Source | Inhibitor | Inhibition (%) | IC50 (mM) |

|---|---|---|---|

| A. ureafaciens | 2e3eDFNeu5Ac9N3 | 99.9 | <0.1 |

| C. perfringens | 2e3eDFNeu5Ac9N3 | 99.9 | <0.1 |

Metabolic Incorporation

Neu5Ac9N3 is metabolized by mammalian cells and incorporated into cell-surface glycans:

Comparación Con Compuestos Similares

9-Azido-9-deoxy-Neu5Ac

9-Amino-9-deoxy-Neu5Ac

- Reactivity: The amino group facilitates amide bond formation with activated esters (e.g., biotinylation) .

- Applications : Targeted drug delivery systems and antibody-drug conjugates.

9-O-Acetyl-Neu5Ac

9-Iodo-9-deoxy-Neu5Ac

- Reactivity : The iodo group participates in nucleophilic substitutions (e.g., crosslinking with thiols) .

- Applications : Radiolabeling (using ¹²⁵I) for tracking sialic acid metabolism.

Key Research Findings

- Enzymatic vs. Chemical Synthesis : Enzymatic methods yield higher stereochemical purity (>95% enantiomeric excess), whereas chemical routes achieve higher yields (70–80%) .

- Stability : Neu5Ac9N3 is stable under physiological conditions but requires protection from UV light to prevent azide degradation .

- Biological Compatibility : Neu5Ac9N3 is incorporated into cell-surface glycans without cytotoxicity, making it ideal for live-cell imaging .

Métodos De Preparación

Substrate Preparation and Aldolase Selection

The synthesis begins with 6-azido-6-deoxy-N-acetylmannosamine (ManNAc6N3), a precursor synthesized via nucleophilic substitution of ManNAc’s C-6 hydroxyl group with sodium azide. PmAldolase demonstrates higher catalytic efficiency than EcAldolase for condensing ManNAc6N3 with pyruvate derivatives, achieving 78–82% conversion rates in <8 hours. This enzyme’s broad substrate tolerance enables the incorporation of azido groups at C-9 without compromising the sialic acid backbone’s integrity.

Fluorinated Pyruvate Derivatives and Stereochemical Control

| Parameter | PmAldolase | EcAldolase |

|---|---|---|

| Reaction Time (h) | 6–8 | 10–12 |

| Conversion Rate (%) | 78–82 | 45–50 |

| Diastereomer Ratio (a:e) | 4:6 | 3:7 |

| Temperature (°C) | 37 | 37 |

Chemical Derivatization and Functionalization

Protecting Group Strategy

Post-aldolase reactions require selective protection of hydroxyl groups to prevent unwanted side reactions. Per-O-acetylation using acetic anhydride in pyridine achieves full protection, while hydrazine acetate selectively deprotects the anomeric position for downstream modifications. This step is critical for introducing azido groups and fluorine atoms without hydrolyzing the glycosidic bond.

DAST-Mediated Fluorination

DAST converts C-2 hydroxyl groups to equatorial fluorine with >90% efficiency. For example, treatment of hemiacetal intermediates (e.g., 9a and 9b ) with DAST at −20°C for 2 hours yields 2-fluoro derivatives (10a and 10b ). Axial fluorination is disfavored due to steric hindrance from the azido group at C-9, necessitating precise temperature control.

Table 2: Fluorination Reaction Outcomes

| Starting Material | DAST Equivalents | Temperature (°C) | Yield (%) | Fluorine Position |

|---|---|---|---|---|

| 9a | 1.2 | −20 | 92 | Equatorial |

| 9b | 1.5 | −20 | 88 | Equatorial |

Optimization of One-Pot Multienzyme Systems

Integrated Synthesis and Purification

Recent protocols combine PmAldolase with Neisseria meningitidis CMP-sialic acid synthetase and Trypanosoma cruzi trans-sialidase in a one-pot system. This approach converts ManNAc6N3 and pyruvate directly to CMP-Neu5Ac9N3, eliminating intermediate isolation steps and improving yields to 85%. Key advantages include:

-

Reduced reaction time (4–6 hours vs. 12–18 hours for stepwise synthesis)

-

Minimized loss of azido groups during purification

-

Compatibility with gram-scale production

Stability Enhancements via Sodium Azide Buffering

Adding 10 mM sodium azide to reaction mixtures prevents azido group degradation under acidic conditions (pH 4.5–5.5). This stabilization is critical for maintaining functional group integrity during prolonged incubations.

Analytical Validation and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR confirms azido incorporation at C-9 via the absence of the H-9 proton signal (δ 3.8–4.1 ppm) and appearance of a triplet for the azido group (δ 2.1–2.3 ppm). ¹⁹F-NMR verifies fluorine substitution, with equatorial fluorines resonating at δ −120 to −125 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS data for Neu5Ac9N3 ([M−H]⁻ = 333.28 m/z) matches theoretical values (C₁₁H₁₈N₄O₈⁻ = 333.28 m/z) within 2 ppm error. Fragmentation patterns distinguish axial vs. equatorial fluorination, aiding in diastereomer identification.

Table 3: Spectroscopic Validation Metrics

| Technique | Key Signal | Diagnostic Value |

|---|---|---|

| ¹H-NMR | δ 2.1–2.3 ppm (N₃) | Confirms C-9 azido incorporation |

| ¹⁹F-NMR | δ −120 to −125 ppm (F) | Indicates equatorial fluorination |

| HRMS | 333.28 m/z ([M−H]⁻) | Validates molecular formula |

Q & A

Q. How can isotopic labeling (e.g., -azide) enhance mechanistic studies of 9-Azido-9-deoxy-N-acetylneuraminic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.